Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-7-methyl-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-
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Overview
Description
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-7-methyl-2-phenyl-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo-triazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of various substituents such as the trifluoromethyl group and piperazine moiety under controlled conditions.
Hydrogenation: Reduction of specific functional groups to achieve the desired dihydro form.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions can be used to modify the dihydro form or other functional groups.
Substitution: Various substitution reactions can introduce or modify substituents on the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these include modified derivatives of the original compound with different functional groups or degrees of saturation.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Agents: Investigated for potential use as drugs due to their biological activity.
Biochemical Probes: Used in research to study biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of receptors involved in various biological pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes critical to certain biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one Derivatives: Other derivatives with different substituents.
Triazine Compounds: Compounds with similar triazine core structures.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
148680-53-9 |
---|---|
Molecular Formula |
C24H25F3N6O |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
7-methyl-2-phenyl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C24H25F3N6O/c1-17-28-32(23(34)22-15-21(29-33(17)22)18-6-3-2-4-7-18)16-30-10-12-31(13-11-30)20-9-5-8-19(14-20)24(25,26)27/h2-9,14,22H,10-13,15-16H2,1H3 |
InChI Key |
BNHPHZMGYPIKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2N1N=C(C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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